molecular formula C56H98O42 B1458251 (2-Hydroxyethyl)-b-cyclodextrin CAS No. 128446-32-2

(2-Hydroxyethyl)-b-cyclodextrin

Cat. No.: B1458251
CAS No.: 128446-32-2
M. Wt: 1443.3 g/mol
InChI Key: PCWPQSDFNIFUPO-VDQKLNDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxyethyl)-b-cyclodextrin is a useful research compound. Its molecular formula is C56H98O42 and its molecular weight is 1443.3 g/mol. The purity is usually 95%.
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Biological Activity

(2-Hydroxyethyl)-β-cyclodextrin (HE-β-CD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound has garnered attention for its unique biological activities and potential applications in pharmaceuticals and biotechnology. This article provides a comprehensive overview of the biological activity of HE-β-CD, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

HE-β-CD features a hydrophilic exterior and a hydrophobic cavity, which allows it to form inclusion complexes with various hydrophobic molecules. This property enhances the solubility and bioavailability of poorly soluble drugs, making HE-β-CD a valuable excipient in drug formulation.

Mechanisms of Biological Activity

The biological activity of HE-β-CD is primarily attributed to its ability to form inclusion complexes, which can modify the physicochemical properties of guest molecules. Key mechanisms include:

  • Increased Solubility : HE-β-CD significantly enhances the solubility of lipophilic drugs, facilitating their absorption in biological systems.
  • Improved Stability : The formation of inclusion complexes can protect sensitive compounds from degradation.
  • Enhanced Bioavailability : By improving solubility and stability, HE-β-CD increases the bioavailability of various therapeutic agents.

Therapeutic Applications

HE-β-CD has been investigated for various therapeutic applications:

  • Drug Delivery Systems : HE-β-CD is used to enhance the delivery of drugs with poor solubility. For instance, studies have shown that complexing HE-β-CD with antibiotics like enrofloxacin improves their solubility and antibacterial efficacy by up to 916-fold compared to uncomplexed forms .
  • Neurodegenerative Diseases : Research indicates that HE-β-CD may play a role in treating conditions like Niemann-Pick disease type C (NPC), where it helps mobilize cholesterol and reduce ganglioside storage in affected cells .
  • Ophthalmic Applications : HE-β-CD has been studied for its potential in ocular drug delivery systems, particularly for reducing cholesterol levels in retinal tissues .

Case Studies

Several studies illustrate the effectiveness of HE-β-CD in enhancing drug properties:

Study Compound Findings
Wei et al. (2023)EnrofloxacinComplexation with HE-β-CD improved solubility by 916-fold and enhanced antimicrobial activity against E. coli and S. aureus .
Vite et al. (2012)HP-β-CDDemonstrated efficacy in NPC models by mobilizing cholesterol and prolonging survival in treated animals .
PLOS ONE Study (2019)Tebipenem pivoxilInclusion complex with β-cyclodextrin altered physicochemical properties leading to increased antibacterial activity and stability .

Research Findings

Recent studies highlight the diverse biological activities associated with HE-β-CD:

  • Antioxidant Activity : Inclusion complexes formed with HE-β-CD have shown enhanced antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Complexes with HE-β-CD have been found to inhibit enzymes such as acetylcholinesterase (AChE), which is significant for neuroprotective strategies against neurodegenerative diseases .

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-37,39,41,43,45,47,49-heptakis(2-hydroxyethoxy)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O42/c57-1-8-78-43-29(71)36-22(15-64)85-50(43)92-37-23(16-65)86-52(44(30(37)72)79-9-2-58)94-39-25(18-67)88-54(46(32(39)74)81-11-4-60)96-41-27(20-69)90-56(48(34(41)76)83-13-6-62)98-42-28(21-70)91-55(49(35(42)77)84-14-7-63)97-40-26(19-68)89-53(47(33(40)75)82-12-5-61)95-38-24(17-66)87-51(93-36)45(31(38)73)80-10-3-59/h22-77H,1-21H2/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWPQSDFNIFUPO-VDQKLNDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C2C(OC1OC3C(OC(C(C3O)OCCO)OC4C(OC(C(C4O)OCCO)OC5C(OC(C(C5O)OCCO)OC6C(OC(C(C6O)OCCO)OC7C(OC(C(C7O)OCCO)OC8C(OC(O2)C(C8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO[C@H]1[C@@H]([C@H]2[C@H](O[C@@H]1O[C@@H]3[C@H](O[C@@H]([C@H]([C@@H]3O)OCCO)O[C@@H]4[C@H](O[C@@H]([C@H]([C@@H]4O)OCCO)O[C@@H]5[C@H](O[C@@H]([C@H]([C@@H]5O)OCCO)O[C@@H]6[C@H](O[C@@H]([C@H]([C@@H]6O)OCCO)O[C@@H]7[C@H](O[C@@H]([C@H]([C@@H]7O)OCCO)O[C@@H]8[C@H](O[C@H](O2)[C@H]([C@@H]8O)OCCO)CO)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.